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Compound of Interest

Compound Name:
2-(2-

Chlorobenzyloxy)benzaldehyde

CAS No.: 53389-99-4

Cat. No.: B1348712

Get Quote

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-(2-
Chlorobenzyloxy)benzaldehyde, a molecule of interest in synthetic chemistry and drug

discovery. While a complete set of experimentally acquired spectra for this specific compound

is not readily available in public databases, this document leverages established spectroscopic

principles and data from structurally analogous compounds to provide a comprehensive and

predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics. This guide is intended to assist researchers in the

identification, characterization, and quality control of 2-(2-Chlorobenzyloxy)benzaldehyde.

Molecular Structure and Synthetic Considerations
2-(2-Chlorobenzyloxy)benzaldehyde is an aromatic ether-aldehyde. Its structure comprises a

benzaldehyde ring substituted at the 2-position with a 2-chlorobenzyloxy group. The synthesis

of this compound would likely involve the Williamson ether synthesis, reacting 2-

hydroxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base.[1] Understanding
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the synthetic route is crucial as it informs potential impurities that might be observed in the

analytical data.

Molecular Structure Diagram
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Caption: Predicted key ¹H-¹³C correlations in 2-(2-Chlorobenzyloxy)benzaldehyde.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Experimental Protocol (Predicted):

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between

two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile

solvent.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2850, ~2750 Medium, Weak
Aldehydic C-H stretch (Fermi

doublet)

~1700 Strong C=O stretch (aldehyde)

~1600, ~1480 Medium-Strong Aromatic C=C stretch

~1250 Strong
Aryl-O-CH₂ stretch

(asymmetric)

~1050 Strong Aryl-O-CH₂ stretch (symmetric)

~750 Strong C-Cl stretch

Rationale:

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
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A characteristic feature of aldehydes is the C-H stretching of the aldehyde group, which

typically appears as a pair of bands (a Fermi doublet) around 2850 and 2750 cm⁻¹. [2]* The

most intense peak in the spectrum will be the carbonyl (C=O) stretching vibration of the

aldehyde, expected around 1700 cm⁻¹. [2]* The aromatic C=C stretching vibrations will give

rise to absorptions in the 1600-1480 cm⁻¹ region.

The C-O stretching of the aryl ether linkage will result in strong bands around 1250 cm⁻¹

(asymmetric) and 1050 cm⁻¹ (symmetric).

The C-Cl stretching vibration is expected in the fingerprint region, around 750 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol (Predicted):

Sample Introduction: The sample can be introduced via direct infusion or after separation by

Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

Predicted Mass Spectrometry Data:

The molecular formula of 2-(2-Chlorobenzyloxy)benzaldehyde is C₁₄H₁₁ClO₂. The nominal

molecular weight is 246 g/mol . Due to the presence of chlorine, the mass spectrum will show a

characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with

the ³⁷Cl isotope being about one-third the abundance of the ³⁵Cl isotope.
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m/z Fragment Ion

246/248 [M]⁺ (Molecular ion)

245/247 [M-H]⁺

217/219 [M-CHO]⁺

125/127 [Cl-C₇H₆]⁺ (Chlorobenzyl cation)

121 [C₇H₅O₂]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Fragmentation Pathway:

[M]⁺˙ (m/z 246/248)

[M-H]⁺ (m/z 245/247)

[M-CHO]⁺ (m/z 217/219)

[ClC₇H₆]⁺ (m/z 125/127)

[C₇H₅O₂]⁺ (m/z 121)

[C₇H₇]⁺ (m/z 91)

Click to download full resolution via product page

Caption: Predicted Mass Spectrometry Fragmentation Pathway of 2-(2-
Chlorobenzyloxy)benzaldehyde.

The molecular ion peak [M]⁺ should be observable at m/z 246 and 248.

Loss of a hydrogen radical can lead to the [M-H]⁺ peak at m/z 245 and 247.

Cleavage of the formyl group (-CHO) would result in a fragment at m/z 217 and 219.
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A major fragmentation pathway is the cleavage of the ether bond, leading to the formation of

the 2-chlorobenzyl cation at m/z 125 and 127.

The other part of the molecule could form a fragment at m/z 121.

The 2-chlorobenzyl cation can further lose a chlorine atom to form the tropylium ion at m/z

91.

Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS

spectroscopic data for 2-(2-Chlorobenzyloxy)benzaldehyde. By leveraging data from

structurally similar compounds and fundamental spectroscopic principles, a comprehensive set

of expected spectral characteristics has been compiled. These data and interpretations will

serve as a valuable resource for researchers involved in the synthesis, purification, and

characterization of this compound, enabling them to confirm its identity and assess its purity

with a high degree of confidence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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